![molecular formula C15H11NO5 B102475 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one CAS No. 17014-49-2](/img/structure/B102475.png)
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one, also known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of acridinone derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one involves its interaction with the serotonin and dopamine transporters in the brain. It acts as a potent inhibitor of these transporters, which leads to an increase in the levels of serotonin and dopamine in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, which may be responsible for its antidepressant and anti-addictive effects.
Biochemical and Physiological Effects:
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anti-addictive effects. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a GABA-A receptor agonist, which may have potential applications in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one for lab experiments is its potent activity as a selective serotonin reuptake inhibitor (SSRI) and dopamine transporter inhibitor. This makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one. One area of interest is the development of new antidepressant drugs based on its structure and mechanism of action. Another area of interest is the potential use of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one as a treatment for addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one and its potential applications in scientific research.
Métodos De Síntesis
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one can be synthesized using a variety of methods, including the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate, followed by reduction and cyclization. Another method involves the reaction of 4-methoxy-2-nitrophenol with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization.
Aplicaciones Científicas De Investigación
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit potent activity as a selective serotonin reuptake inhibitor (SSRI) and has been used in the development of new antidepressant drugs. 11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one has also been found to exhibit activity as a dopamine transporter inhibitor, which may have potential applications in the treatment of addiction.
Propiedades
Número CAS |
17014-49-2 |
|---|---|
Nombre del producto |
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Fórmula molecular |
C15H11NO5 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
11-hydroxy-4-methoxy-5H-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C15H11NO5/c1-19-13-10-9(12(18)14-15(13)21-6-20-14)11(17)7-4-2-3-5-8(7)16-10/h2-5,18H,6H2,1H3,(H,16,17) |
Clave InChI |
GFLUTDAJNUKRDJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2 |
SMILES canónico |
COC1=C2C(=C(C3=C1NC4=CC=CC=C4C3=O)O)OCO2 |
Sinónimos |
11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




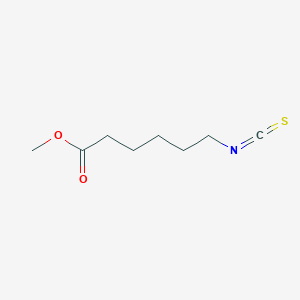

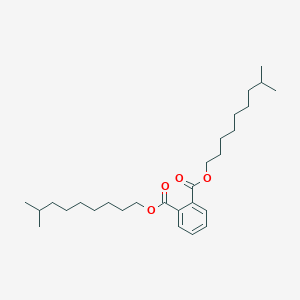




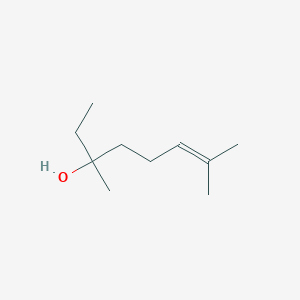
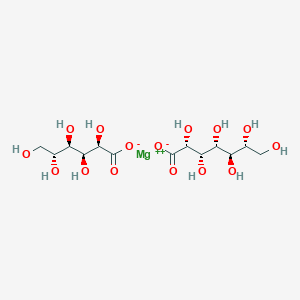
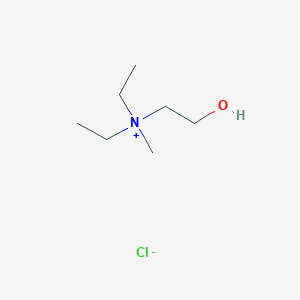

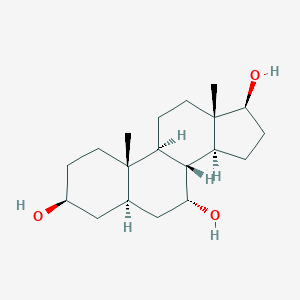
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)